1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole
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Overview
Description
1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole is an organic compound with the molecular formula C8H13IN2O2S This compound is characterized by the presence of an ethanesulfonyl group, an iodine atom, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the iodine atom: The pyrazole intermediate can be iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.
Attachment of the ethanesulfonyl group: This step involves the reaction of the iodinated pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction reactions: The pyrazole ring can undergo reduction under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution reactions: Products include azido, thiocyano, and alkoxy derivatives of the original compound.
Oxidation reactions: Sulfone derivatives are the major products.
Reduction reactions: Dihydropyrazole derivatives are formed.
Scientific Research Applications
1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole
- 1-[2-(ethanesulfonyl)ethyl]-3-chloro-4-methyl-1H-pyrazole
- 1-[2-(ethanesulfonyl)ethyl]-3-bromo-4-methyl-1H-pyrazole
Uniqueness
1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its overall molecular weight, potentially affecting its pharmacokinetic properties.
Properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-3-iodo-4-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSLHLJFHFLQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=C(C(=N1)I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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